Zebularine

Zebularine

Catalog No.: B1662112
CAS RN: 3690-10-6
MF: C₉H₁₂N₂O₅
MW: 228.2 g/mol
InChIKey: RPQZTTQVRYEKCR-WCTZXXKLSA-N
IUPAC Name: 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one


* For research use only. Not for human or veterinary use.
CAS RN

3690-10-6

Product Name

Zebularine

Molecular Formula

C₉H₁₂N₂O₅

Molecular Weight

228.2 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12N2O5/c12-4-5-6(13)7(14)8(16-5)11-3-1-2-10-9(11)15/h1-3,5-8,12-14H,4H2/t5-,6-,7-,8-/m1/s1

InChI Key

RPQZTTQVRYEKCR-WCTZXXKLSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O

SMILES

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O

Canonical SMILES

C1=CN(C(=O)N=C1)C2C(C(C(O2)CO)O)O

Appearance

Assay:≥98%A crystalline solid

Other CAS RN

3690-10-6

Synonyms

4-deoxyuridine
NSC 309132
pyrimidin-2-one beta-D-ribofuranoside
pyrimidin-2-one beta-ribofuranoside
pyrimidin-2-one beta-ribofuranoside, (L)-isomer
pyrimidin-2-one ribonucleoside
zebularine

Reference

[1]. Zhou L, et al. Zebularine: a novel DNA methylation inhibitor that forms a covalent complex with DNA methyltransferases. J Mol Biol, 2002, 321(4), 591-599.
[2]. Lemaire M, et al. Inhibition of cytidine deaminase by zebularine enhances the antineoplastic action of 5-aza-2/'-deoxycytidine. Cancer Chemother Pharmacol, 2009, 63(3), 411-416.
[3]. Cheng JC, et al. Inhibition of DNA methylation and reactivation of silenced genes by zebularine. J Natl Cancer Inst, 2003, 95(5), 399-409.
[4]. Cheng JC, et al. Preferential response of cancer cells to zebularine. Cancer Cell, 2004, 6(2), 151-158.

Origin of Product

United States

Zebularine(NSC309132;  4-Deoxyuridine) is a DNA methylation inhibitor that forms a covalent complex with DNA methyltransferases, also inhibits cytidinedeaminase with Ki of 2 μM.IC50 value:Target: DNA methyltransferasein vitro: Zebularine is shown to form a tight, covalent complex with bacterial methyltransferases [1]. Zebularine is a cytidine analogue containing a 2-(1H)-pyrimidinone ring, originally synthesized as a cytidine deaminase inhibitor [2]. In N. crassa, zebularine inhibits DNA methylation and reactivates a gene previously silenced by methylation. Zebularine is a global inhibitor of DNA methylation, similar to 5-Aza-CR, rather than a selective inhibitor. Zebularine induces the myogenic phenotype in 10T1/2 cells, which is a phenomenon unique to DNA methylation inhibitors. Zebularine reactivates a silenced p16 gene and demethylates its promoter region in T24 bladder carcinoma cells. Zebularine is only slightly cytotoxic to T24 cells [3]. Zebularine is preferentially incorporated into DNA and exhibits greater cell growth inhibition and gene expression in cancer cell lines compared to normal fibroblasts. In addition, zebularine preferentially depletes DNA methyltransferase 1 (DNMT1) and induces expression of cancer-related antigen genes in cancer cells relative to normal fibroblasts [4].in vivo: Zebularine is only slightly cytotoxic to tumor-bearing mice (average maximal weight change in mice treated with 1000 mg/kg zebularine = 11% [95% CI = 4% to 19%]). Compared with those in control mice, tumor volumes are statistically significantly reduced in mice treated with high-dose zebularine administered by intraperitoneal injection or by oral gavage [3].

[1]. Zhou L, et al. Zebularine: a novel DNA methylation inhibitor that forms a covalent complex with DNA methyltransferases. J Mol Biol, 2002, 321(4), 591-599.
[2]. Lemaire M, et al. Inhibition of cytidine deaminase by zebularine enhances the antineoplastic action of 5-aza-2/'-deoxycytidine. Cancer Chemother Pharmacol, 2009, 63(3), 411-416.
[3]. Cheng JC, et al. Inhibition of DNA methylation and reactivation of silenced genes by zebularine. J Natl Cancer Inst, 2003, 95(5), 399-409.
[4]. Cheng JC, et al. Preferential response of cancer cells to zebularine. Cancer Cell, 2004, 6(2), 151-158.